Stevia Powder

Descripción

Historical Context and Significance in Glycoside Research

The journey of Rebaudioside A is intrinsically linked to the history of its source, the Stevia rebaudiana Bertoni plant. Native to South America, particularly Paraguay and Brazil, the leaves of this plant have been used for centuries by indigenous populations as a natural sweetener. researchgate.netzindagistevia.com The scientific exploration of stevia began in the late 19th and early 20th centuries, with the discovery of its intense sweetness attributed to a complex mixture of compounds. zindagistevia.com

A pivotal moment in glycoside research occurred in 1931 when French chemists M. Bridel and R. Lavielle first isolated and identified the primary sweet compounds, which they named stevioside (B1681144) and rebaudioside. wikipedia.org This discovery laid the groundwork for future investigations into the individual properties of these glycosides. Rebaudioside A, specifically, was later identified as one of the most abundant and commercially desirable of these compounds due to its favorable taste profile. arborealstevia.comuem.br Its significance in glycoside research stems from its potent sweetness, which is estimated to be 200 to 400 times that of sucrose (B13894), combined with its natural origin and low-calorie properties. nih.govvup.sk This has positioned Rebaudioside A as a key subject of study for sugar substitution and its potential health implications. nih.gov

Scope and Objectives of Contemporary Rebaudioside A Research

Modern scientific inquiry into Rebaudioside A is multifaceted, extending beyond its primary application as a high-intensity sweetener. A significant portion of current research is concentrated in the food industry, with the objective of optimizing its use in various food and beverage formulations. researchgate.net This includes studies on its stability, solubility, and sensory attributes to enhance palatability and reduce any lingering aftertaste. vup.sk

Furthermore, contemporary research is increasingly exploring the physiological and therapeutic potential of Rebaudioside A. Key objectives include elucidating its effects on:

Metabolic Health: Investigating its impact on glucose homeostasis and its potential benefits for individuals with diabetes. biochemjournal.com Studies have explored its role in promoting insulin (B600854) secretion and improving insulin sensitivity. nih.gov

Cardiovascular Health: Examining its influence on blood pressure and other cardiovascular parameters. rsc.org

Gut Microbiota: Understanding the interaction between Rebaudioside A and the microbial communities in the human colon is a growing area of interest. nih.gov Research aims to determine how it is metabolized by gut bacteria and its subsequent effects on the host. nih.gov

Anti-inflammatory and Antioxidant Properties: Exploring its potential to mitigate inflammation and oxidative stress. biochemjournal.com

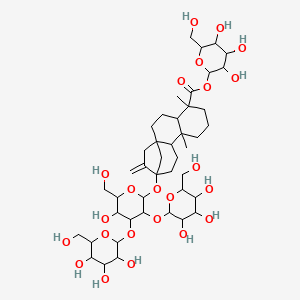

Hierarchical Classification within Steviol (B1681142) Glycosides

Rebaudioside A belongs to a class of compounds known as steviol glycosides, which are diterpene glycosides responsible for the sweet taste of the Stevia rebaudiana leaf. wikipedia.org The fundamental structure of all steviol glycosides is the aglycone steviol. fao.org The different glycosides are distinguished by the number and arrangement of glucose and other sugar moieties (like rhamnose and xylose) attached to the steviol backbone at two specific points: the C-13 hydroxyl group and the C-19 carboxyl group. nih.govresearchgate.net

Rebaudioside A is structurally characterized by having three glucose units attached at the C-13 position and one glucose unit at the C-19 position. nih.gov This is in contrast to stevioside, another major steviol glycoside, which has two glucose units at the C-13 position and one at the C-19 position. wikipedia.org The greater number of glucose units in Rebaudioside A is believed to contribute to its higher sweetness intensity and reduced bitterness compared to stevioside. foodstandards.gov.au

The steviol glycosides can be broadly categorized into major and minor glycosides based on their relative abundance in the stevia leaf. Stevioside and Rebaudioside A are the two most prevalent, with typical concentrations in dried leaves being approximately 5-10% and 2-4% respectively. wikipedia.org Other minor glycosides, such as Rebaudioside B, C, D, E, F, M, Dulcoside A, and Steviolbioside (B1681143), are present in smaller quantities. wikipedia.orgnih.gov Research is ongoing to characterize the sensory profiles and potential applications of these minor glycosides, with some, like Rebaudioside M, showing promise for an even cleaner, more sugar-like taste. arborealstevia.comnih.gov

Interactive Data Table: Comparison of Major Steviol Glycosides

| Glycoside | Relative Sweetness (to Sucrose) | Typical Concentration in Dried Leaves (%) | Key Structural Difference from Rebaudioside A |

| Rebaudioside A | 200-400x | 2-4% | - |

| Stevioside | 110-270x | 5-10% | One fewer glucose unit at the C-13 position |

| Rebaudioside C | 40-60x | 1-2% | Contains a rhamnose unit in addition to glucose |

| Dulcoside A | 30x | 0.5-1% | Contains a rhamnose unit in addition to glucose |

Propiedades

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70O23/c1-17-11-43-9-5-22-41(2,7-4-8-42(22,3)40(59)66-38-33(58)30(55)26(51)20(14-47)62-38)23(43)6-10-44(17,16-43)67-39-35(65-37-32(57)29(54)25(50)19(13-46)61-37)34(27(52)21(15-48)63-39)64-36-31(56)28(53)24(49)18(12-45)60-36/h18-39,45-58H,1,4-16H2,2-3H3/t18-,19-,20-,21-,22+,23+,24-,25-,26-,27-,28+,29+,30+,31-,32-,33-,34+,35-,36+,37+,38+,39+,41-,42-,43-,44+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELXLJCILKEWJH-NCGAPWICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047898 | |

| Record name | Rebaudioside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

967.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rebaudioside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034950 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

58543-16-1 | |

| Record name | Rebaudioside A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58543-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rebaudioside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058543161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rebaudioside A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15136 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rebaudioside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Kaur-16-en-18-oic acid, 13-[(O-β-D-glucopyranosyl-(1.fwdarw.2)-O-[β-D-glucopyranosyl-(1.fwdarw.3)]-β-D-glucopyranosyl)oxy]-, β-D-glucopyranosyl ester, (4α) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REBAUDIOSIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3FUD0528F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rebaudioside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034950 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

242 - 244 °C | |

| Record name | Rebaudioside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034950 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthetic Pathways and Genetic Regulation of Rebaudioside a

Elucidation of the Steviol (B1681142) Glycoside Biosynthetic Pathway

The biosynthesis of steviol glycosides, including Rebaudioside A, begins with the formation of a core diterpene structure, steviol, which then undergoes sequential glycosylations. thegoodscentscompany.comhmdb.canih.gov

The initial steps of steviol glycoside biosynthesis occur via the non-mevalonate pathway located in plant cell plastids, leading to the production of geranylgeranyl diphosphate (B83284) (GGDP). thegoodscentscompany.comnih.gov GGDP is subsequently converted to ent-kaurene (B36324), a key diterpenoid intermediate. uni.lu This conversion involves the sequential action of ent-copalyl diphosphate synthase (CPPS) and ent-kaurene synthase (KS). uni.luuni.lu Following ent-kaurene formation, ent-kaurene oxidase (KO) and ent-kaurenoic acid 13-hydroxylase (KAH) catalyze further modifications, ultimately leading to steviol, the aglycone precursor of all steviol glycosides. uni.luuni.lunih.govwikidata.org This pathway is peculiar as it emerges as a deviation from the gibberellin biosynthesis pathway. nih.gov

The conversion of steviol into various steviol glycosides, including Rebaudioside A, is primarily driven by a family of enzymes known as UDP-glycosyltransferases (UGTs). thegoodscentscompany.comhmdb.canih.govnih.gov These enzymes facilitate the transfer of glucose units from UDP-glucose to specific positions on the steviol backbone or existing glycoside structures. hmdb.ca

UGTs play a crucial role in the diversification of steviol glycosides by adding different numbers and forms of sugar molecules, which in turn influences their sweetness properties. Three UDP-glucosyltransferases have been identified as key players in the Rebaudioside A biosynthesis pathway, localizing to the cytosol. thegoodscentscompany.comnih.gov The general mechanism involves the UGTs increasing the nucleophilicity of the accepting glucose and positioning it to attack the UDP-glucose donor.

Several specific UGTs are critical for the sequential glycosylation steps leading to Rebaudioside A:

UGT85C2 : This enzyme initiates the glycosylation process by adding a glucose molecule to the C13 hydroxyl group of steviol, yielding steviolmonoside. thegoodscentscompany.comnih.gov UGT85C2 is considered a key regulator for steviolmonoside synthesis and its transcript levels correlate with total steviol glycoside accumulation, suggesting it may be a limiting step in the pathway.

UGT91D2 : This UGT is involved in several crucial steps. It catalyzes the conversion of steviolmonoside to steviolbioside (B1681143) by adding a glucose unit. Additionally, UGT91D2 can convert rubusoside (B1680263) to stevioside (B1681144) and is also involved in the synthesis of Rebaudioside D from Rebaudioside A.

UGT74G1 : Following the formation of steviolbioside, UGT74G1 catalyzes the glucosylation of the carboxylate group, leading to the formation of stevioside. thegoodscentscompany.com

UGT76G1 : This UGT is pivotal for the final step in Rebaudioside A formation. UGT76G1 catalyzes the addition of a branched-chain glucose unit to stevioside, specifically at the C3' position of the C13 sugar, to synthesize Rebaudioside A. thegoodscentscompany.comhmdb.canih.gov This branching is critical for the high-intensity sweetness characteristic of Rebaudioside A. thegoodscentscompany.comnih.gov UGT76G1 also exhibits broader activity, converting steviolbioside to rebaudioside B, rebaudioside E to rebaudioside D, and rebaudioside D to rebaudioside M. Overexpression of UGT76G1 can significantly increase the Rebaudioside A to stevioside ratio in Stevia leaves.

Table 1: Key Enzymes and Their Roles in Rebaudioside A Biosynthesis

| Enzyme Name | Primary Reaction Catalyzed | Role in Rebaudioside A Pathway | Citation |

| UGT85C2 | Steviol → Steviolmonoside | Initiates glycosylation at C13 hydroxyl. | thegoodscentscompany.comnih.gov |

| UGT91D2 | Steviolmonoside → Steviolbioside; Rubusoside → Stevioside; Rebaudioside A → Rebaudioside D | Adds glucose unit to steviolmonoside; contributes to stevioside formation; involved in further rebaudioside diversification. | |

| UGT74G1 | Steviolbioside → Stevioside | Glucosylation of the carboxylate group. | thegoodscentscompany.com |

| UGT76G1 | Stevioside → Rebaudioside A | Catalyzes the formation of the branched-chain glucoside, crucial for Rebaudioside A. | thegoodscentscompany.comhmdb.canih.gov |

Key Enzymatic Steps and Catalytic Mechanisms

Genetic and Transcriptomic Regulation of Rebaudioside A Biosynthesis

Transcriptomics has proven to be a significant approach for identifying genes that regulate steviol production. Initial RNA-Seq studies in Stevia plants have identified numerous unigenes, including many UGT unigenes, suggesting their roles in steviol glycoside biosynthesis. Global transcriptomic analyses have deciphered thousands of de novo transcripts involved in steviol and gibberellin synthesis.

Research indicates that the expression levels of key genes such as DXS, MDS, HDS, KO, UGT85C2, and UGT76G1 are highly expressed in relation to steviol glycoside production. Furthermore, studies on polyploid Stevia rebaudiana have shown that the majority of differentially expressed genes involved in the steviol glycoside synthesis pathway, including ent-KAH, ent-KS1, UGT73E1, UGT74G1, UGT76G1, UGT85C2, and UGT91D2, are upregulated in autotetraploid stevia, positively correlating with enhanced steviol glycoside accumulation, including Rebaudioside A.

The genetic regulation of steviol glycoside biosynthesis also involves various transcription factor families, such as NACs, WRKYs, MYBs, bHLHs, and AP2/ERFs, which are identified as potential regulators of the pathway. wikidata.org For instance, mutations in the UGT76G1 gene, such as nonsense mutations or amino acid substitutions, can lead to significantly lower levels of Rebaudioside A, underscoring the critical role of this gene in the biosynthetic pathway. Overexpression of regulatory genes like SrDXS1, SrKAH, and isoforms of SrUGT76G1 has been effective in enhancing steviol glycoside production.

Table 2: Identified Genes and Their Involvement in Steviol Glycoside Biosynthesis

| Gene Name | Associated Enzyme/Protein | Role in Steviol Glycoside Biosynthesis | Citation |

| SrDXS | DXS | Early precursor metabolism (MEP pathway). | nih.govuni.lu |

| SrCPPS | ent-copalyl diphosphate synthase (CPPS) | Converts GGDP to ent-copalyl diphosphate. | uni.luuni.lu |

| SrKS | ent-kaurene synthase (KS) | Converts ent-copalyl diphosphate to ent-kaurene. | uni.luuni.lu |

| SrKO | ent-kaurene oxidase (KO) | Oxidizes ent-kaurene towards steviol. | uni.luuni.lu |

| SrKAH | ent-kaurenoic acid 13-hydroxylase (KAH) | Hydroxylates ent-kaurenoic acid to steviol. | uni.luuni.lunih.govwikidata.org |

| UGT85C2 | UDP-glycosyltransferase 85C2 | Catalyzes steviol to steviolmonoside. | thegoodscentscompany.com |

| UGT74G1 | UDP-glycosyltransferase 74G1 | Catalyzes steviolbioside to stevioside. | thegoodscentscompany.comnih.gov |

| UGT76G1 | UDP-glycosyltransferase 76G1 | Catalyzes stevioside to Rebaudioside A. | thegoodscentscompany.comhmdb.canih.gov |

| UGT91D2 | UDP-glycosyltransferase 91D2 | Catalyzes steviolmonoside to steviolbioside; also involved in Reb A to Reb D. |

Gene Expression Profiling (e.g., RNA-Seq) in Stevia rebaudiana

Gene expression profiling, particularly using RNA-Seq, has been instrumental in understanding the molecular mechanisms underlying Rebaudioside A biosynthesis in Stevia rebaudiana. These studies provide insights into which genes are active, their expression levels under different conditions, and how they contribute to steviol glycoside accumulation.

Transcriptome analyses have identified numerous genes involved in the steviol glycoside biosynthesis pathway. For instance, initial RNA-Seq studies in Stevia plants identified over 80,000 unigenes, with 143 UGT unigenes suggesting their role in SG biosynthesis. mdpi.com High expression levels of genes like DXS, MDS, HDS, KO, UGT85C2, and UGT76G1 have been observed, while GGDPS showed lower expression. mdpi.com

Studies have shown that the expression of these genes can vary with plant developmental stages and environmental conditions. For example, during plant hardening, 9 out of 15 genes involved in steviol glycoside formation showed a two-fold or greater upregulation, with higher expression levels after 30 days, correlating with an enhancement in stevioside content. nih.gov This suggests a transcriptional regulation mechanism, although translational/post-translational mechanisms might also play a role. nih.gov

Comparative transcriptome analysis has also been used to investigate the impact of nutrient availability on steviol glycoside synthesis. Nitrogen deficiency, for example, significantly increased leaf SG content, including Rebaudioside A, stevioside, and rebaudioside C. Transcriptome analysis identified 535 differentially expressed genes, highlighting carbon metabolism-related events. Many genes, including those involved in phenylpropanoid biosynthesis, flavonoid biosynthesis, and starch and sucrose (B13894) metabolism, were significantly upregulated by nitrogen deficiency. nih.gov This indicates that changes in carbon metabolism flux or the induction of specific transcription factors might promote SG synthesis under nitrogen-deficient conditions. nih.gov

Further transcriptomic studies comparing Stevia rebaudiana genotypes with varying levels of stevioside, Rebaudioside A, Rebaudioside D, and Rebaudioside M have deciphered differentially expressed genes (DEGs), including 7 UGTs and 76 transcription factors, providing a better analysis of the regulatory network for these rebaudiosides. mdpi.comnih.gov Polyploidization, a strategy for genetic improvement, has been shown to enhance the content of Rebaudioside A and other SGs. Multi-omics analyses, including transcriptome profiling, revealed that the majority of DEGs in the SG-synthesis pathway (e.g., ent-KAH, ent-KS1, UGT73E1, UGT74G1, UGT76G1, UGT85C2, and UGT91D2) were upregulated in autotetraploid Stevia, positively correlating with increased SG accumulation. mdpi.comnih.gov

The following table summarizes some key genes involved in Rebaudioside A biosynthesis and their general roles:

Table 1: Key Genes in Rebaudioside A Biosynthesis

| Gene Name | Enzyme/Protein Encoded | Role in Pathway |

| SrDXS | Deoxyxylulose phosphate (B84403) synthase | MEP pathway, initial steps of diterpenoid backbone formation |

| SrDXR | Deoxyxylulose phosphate reductase | MEP pathway, initial steps of diterpenoid backbone formation |

| SrCPPS | ent-Copalyl diphosphate synthase | Converts GGDP to ent-copalyl diphosphate |

| SrKS | ent-Kaurene synthase | Converts ent-copalyl diphosphate to ent-kaurene |

| SrKO | ent-Kaurene oxidase | Oxidizes ent-kaurene to ent-kaurenoic acid |

| SrKA13H | Kaurenoic acid 13-hydroxylase | Hydroxylates ent-kaurenoic acid to steviol |

| SrUGT85C2 | UDP-glycosyltransferase 85C2 | Glucosylation of steviol to steviolmonoside |

| SrUGT74G1 | UDP-glycosyltransferase 74G1 | Glucosylation of steviolbioside to stevioside |

| SrUGT76G1 | UDP-glycosyltransferase 76G1 | Glucosylation of stevioside to Rebaudioside A |

Regulatory Networks Modulating Biosynthetic Flux

The biosynthesis of Rebaudioside A is not merely a linear enzymatic cascade but is intricately controlled by complex regulatory networks. These networks involve various transcription factors (TFs) and other regulatory elements that modulate the expression of biosynthetic genes, thereby influencing the metabolic flux towards Rebaudioside A production.

Transcription factors (TFs) play a crucial role in regulating the expression of genes involved in secondary metabolite biosynthesis, including steviol glycosides. Families of TFs such as MYB, WRKY, NAC, bHLH, and AP2/ERF have been identified as potential regulators of SG biosynthesis. mdpi.commdpi.comnih.govnih.govresearchgate.net For instance, multi-omics network analysis in polyploid Stevia rebaudiana indicated that five NACs, four WRKYs, three MYBs, eight bHLHs, and three AP2/ERFs were positively correlated with the accumulation of Rebaudioside A and steviol. mdpi.comnih.gov

Research has shown that certain elicitors and stress conditions can influence these regulatory networks. Methyl jasmonate (MeJA) has been reported to upregulate the expression of genes involved in stevioside synthesis, including kaurene synthase, kaurene oxidase, and UGT76G1, thereby enhancing the synthesis of secondary metabolites. researchgate.net Conversely, paclobutrazol (B33190) (PBZ) treatment has been shown to downregulate genes encoding kaurenoid enzymes. dergipark.org.tr

The genetic control of Rebaudioside A concentration has also been investigated. Studies suggest that the presence/absence of Rebaudioside A is controlled by a single dominant gene, while its actual proportions might be influenced by multiple loci or alleles. cdnsciencepub.com Furthermore, the co-segregation of Rebaudioside A and Rebaudioside C proportions suggests they might be synthesized by the same enzyme or closely regulated enzymes. cdnsciencepub.com

MicroRNAs (miRNAs) are also emerging as significant regulators of gene expression in biosynthetic pathways. Overexpression of specific genes like KO and UGT76G1 has led to increased Rebaudioside A content and an improved Rebaudioside A to stevioside ratio in Stevia transgenic lines. researchgate.net Conversely, disrupting the function of certain negative regulator genes, particularly those affecting metabolism, signal transduction, and gene regulation, is believed to increase the conversion of Rebaudioside A to Rebaudioside M, thereby enhancing Rebaudioside M yields. google.com This highlights the existence of fine-tuned regulatory mechanisms that can be targeted for metabolic engineering.

The interaction between different metabolic pathways also contributes to the regulatory network. Steviol glycoside biosynthesis is reported to be a divergence from the gibberellic acid biosynthetic route. Silencing of steviol glycoside biosynthesis genes, such as SrKA13H and SrUGT85C2, has been found to block the metabolite flux of the steviol glycoside pathway and shift it towards GA3 biosynthesis, indicating a regulatory interplay between these two pathways. plos.org

Table 2: Examples of Regulatory Factors and Their Effects on Rebaudioside A Biosynthesis

| Regulatory Factor/Condition | Effect on Gene Expression/Metabolite Accumulation | Key Genes/Pathways Affected | References |

| Nitrogen Deficiency | Increased Rebaudioside A, Stevioside, Reb C content; Upregulation of carbon metabolism genes, TFs | Carbon metabolism, Phenylpropanoid biosynthesis, Flavonoid biosynthesis | nih.gov |

| Polyploidization | Significantly increased Rebaudioside A and steviol content; Upregulation of SG-synthesis pathway genes | ent-KAH, ent-KS1, UGT73E1, UGT74G1, UGT76G1, UGT85C2, UGT91D2 | mdpi.comnih.gov |

| Methyl Jasmonate (MeJA) | Upregulation of genes involved in stevioside synthesis | KS, KO, UGT76G1, MEP pathway genes (DXS, CMS, CMK, HDS, HDR) | dergipark.org.trresearchgate.net |

| Paclobutrazol (PBZ) | Downregulation of genes encoding kaurenoid enzymes | Kaurenoid enzymes | dergipark.org.trresearchgate.net |

| Overexpression of SrKO & SrUGT76G1 | Increased Rebaudioside A content and Rebaudioside A to stevioside ratio | KO, UGT76G1 | researchgate.net |

| Gene Silencing (e.g., SrKA13H, SrUGT85C2) | Reduced steviol glycoside accumulation; Enhanced GA3 content | Steviol glycoside pathway, Gibberellin biosynthesis | plos.org |

Compound Names and PubChem CIDs

Advanced Production and Isolation Methodologies for Rebaudioside a

Biotechnological Approaches for Enhanced Rebaudioside A Production

The increasing global demand for high-purity Rebaudioside A (Reb A) has driven significant research into biotechnological production methods as alternatives to traditional plant extraction. These approaches offer the potential for higher yields, greater purity, and a more sustainable supply chain, independent of agricultural variables.

Metabolic engineering focuses on redesigning the metabolism of microbial hosts, or "chassis organisms," to produce target molecules like Reb A. Escherichia coli and Saccharomyces cerevisiae (baker's yeast) are favored for this purpose due to their rapid growth, well-understood genetics, and scalability. nih.gov The complex biosynthetic pathway of steviol (B1681142) glycosides from Stevia rebaudiana is reconstructed within these microbes by introducing the necessary plant enzymes.

Key steps in the engineered pathway include:

Synthesis of the Steviol Backbone: The pathway begins with the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP). A series of enzymes, including ent-copalyl diphosphate (B83284) synthase (CPS), ent-kaurene (B36324) synthase (KS), ent-kaurene oxidase (KO), and kaurenoic acid 13α-hydroxylase (KAH), are introduced to convert GGPP into the steviol aglycone. nih.gov

Glycosylation Cascade: The crucial step in forming Reb A is the sequential addition of glucose molecules to the steviol backbone, catalyzed by a series of UDP-glycosyltransferases (UGTs). The conversion of stevioside (B1681144) to Reb A, for instance, is catalyzed by the enzyme UGT76G1. researchgate.nettandfonline.com

Researchers have successfully demonstrated the production of Reb A in both E. coli and S. cerevisiae. In one instance, an engineered E. coli strain was developed for the de novo production of Reb A, achieving a yield of 10.03 mg/L. nih.gov A more systematic engineering strategy in S. cerevisiae led to the production of 132.7 mg/L of rebaudiosides in a 15 L bioreactor. nih.gov These strategies often involve not only introducing the plant genes but also optimizing the host's native metabolism to increase the supply of precursors and the energy-rich sugar donor, uridine (B1682114) diphosphate-glucose (UDP-glucose). researchgate.net

| Host Organism | Engineering Strategy | Key Enzymes Expressed | Reported Yield |

| Escherichia coli | De novo synthesis pathway construction | CPS, KS, KO, KAH, UGTs | 10.03 mg/L Reb A |

| Saccharomyces cerevisiae | Systematic engineering of steviol glycoside pathway | CPS, KS, KO, KAH, UGTs | 132.7 mg/L Rebaudiosides |

| Saccharomyces cerevisiae | Whole-cell biocatalysis for converting stevioside to Reb A | UGT76G1 | 78% conversion yield |

The efficiency of the heterologous production of Reb A is often limited by the performance of the plant-derived enzymes, particularly the UGTs, which may not function optimally in the microbial host. Protein engineering aims to modify these enzymes to enhance their catalytic activity, stability, or substrate specificity.

Structure-guided engineering is a powerful approach. For example, by analyzing the three-dimensional structure of UGT94E13, researchers identified key amino acid residues for modification. A double mutant (F169A/I185A) exhibited a 12.0-fold increase in catalytic activity toward a Reb A precursor compared to the wild-type enzyme. acs.orgnih.gov

In another study focused on the biosynthesis of the related, highly-sweet Rebaudioside D and M, a single amino acid substitution (V155T) in the enzyme UGT91D2 led to a tenfold increase in the accumulation of these valuable compounds. riken.jpacs.org This highlights the profound impact that subtle changes to an enzyme's structure can have on metabolic output.

Furthermore, enzymatic cascade systems are being developed. By co-expressing UGT76G1 with a sucrose (B13894) synthase (e.g., AtSUS1 from Arabidopsis thaliana), a system can be created that efficiently regenerates the essential UDP-glucose co-substrate. This strategy makes the process more cost-effective by allowing a small amount of UDP to be used to initiate the reaction, which is then continuously recycled. tandfonline.comnih.gov This coupled system achieved a 78% conversion of stevioside to Reb A in 30 hours. nih.gov

In addition to microbial production, efforts are underway to genetically modify the Stevia rebaudiana plant itself to produce a more favorable profile of steviol glycosides, primarily by increasing the Reb A to stevioside ratio. Agrobacterium-mediated transformation is the most common technique used for creating stable, transgenic stevia plants. nih.gov

This method involves using the bacterium Agrobacterium tumefaciens as a natural vector to transfer a gene of interest into the plant's genome. Researchers have focused on overexpressing key genes in the Reb A biosynthetic pathway.

Overexpression of UGT76G1: This enzyme is responsible for the final glucosylation step that converts stevioside into Reb A. In one study, over 200 transgenic stevia plants were generated that overexpressed the UGT76G1 gene. In several of these lines, the typical 2.0 to 2.6-fold excess of stevioside over Reb A was eliminated, resulting in roughly equal accumulations of both compounds. nih.gov

Upregulating Precursor Pathway Genes: Enhancing the expression of genes earlier in the pathway can increase the total pool of steviol glycosides. Transgenic lines with upregulated DXS1 and ent-KAH genes showed an increase in total steviol glycosides content by up to 54% and 88%, respectively, compared to non-transgenic controls. researchgate.net

Extraction and Downstream Processing for Rebaudioside A

The initial step in isolating Reb A from Stevia rebaudiana leaves is a solid-liquid extraction. The efficiency of this process is highly dependent on several parameters, and optimization is key to maximizing yield and minimizing the co-extraction of impurities like chlorophyll (B73375) and lipids. umk.edu.my

Commonly investigated parameters include the choice of solvent, temperature, time, and the use of physical enhancement techniques.

Solvents: Water and alcohols (methanol, ethanol (B145695), isopropanol) are the most frequently used solvents. ijpsonline.com Methanol is often favored due to its high extraction efficiency and low boiling point, which simplifies removal. umk.edu.myijpsonline.com Ethanol is also effective, with one study finding that 100% ethanol was optimal. tandfonline.com Aqueous solutions of alcohols are also widely used. nih.gov

Temperature: Higher temperatures generally increase extraction efficiency, but must be controlled to prevent degradation of the target compounds. tandfonline.com

Time: The extraction time needs to be sufficient to allow for diffusion of the glycosides from the plant material into the solvent. Studies have shown optimal times ranging from 18 minutes to over an hour, depending on the method. tandfonline.comnih.gov

Enhancement Techniques: Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are modern techniques used to improve extraction efficiency and reduce processing time. Sonication, for example, uses acoustic cavitation to disrupt plant cell walls, accelerating the release of intracellular contents. nih.govinternational-agrophysics.org

| Extraction Method | Solvent | Temperature | Time | Key Finding | Reference |

| Ultrasound-Assisted Extraction (UAE) | 60% Isopropanol | 30°C | 18 min | Yield of 35.61 g/100g Reb A | nih.gov |

| Heat Reflux Extraction (HRE) | 100% Ethanol | 55°C | 60 min | Yield of 16.39 mg/g Reb A | tandfonline.com |

| Ultrasound-Assisted Extraction (UAE) | Water | 81.2°C | 10 min | Yield of 36.92 mg/g Reb A | international-agrophysics.org |

| Conventional Solvent Extraction | Methanol | 50°C | 1.5 hours | Methanol found to be the best solvent for yield | umk.edu.my |

Following initial extraction, the crude extract contains a mixture of steviol glycosides, pigments, oils, and other plant matter. A multi-step purification process is required to achieve the high purity (typically >95%) Reb A demanded by the food and beverage industry.

Advanced purification strategies often rely on chromatographic methods that separate compounds based on differences in their physicochemical properties, such as polarity. researchgate.net

Chromatography: This is the cornerstone of Reb A purification.

Reversed-Phase Chromatography (RPC): The crude extract is passed through a non-polar stationary phase, and a polar mobile phase (like an ethanol-water mixture) is used. Impurities are washed away, and the steviol glycosides are retained and then eluted. researchgate.net

Normal-Phase Chromatography (NPC): This technique is often used in later stages to separate Reb A from other closely related steviol glycosides like stevioside. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly effective for separating highly polar compounds like glycosides. One method utilized a strongly basic anion resin in HILIC mode to effectively separate Reb A from stevioside and Rebaudioside C. oup.com

Adsorption Resins: Macroporous adsorbent resins are widely used for initial cleanup and enrichment of the steviol glycosides from the crude extract. researchgate.net

Ion-Exchange Chromatography: This technique can be used to remove charged impurities from the extract. researchgate.net

Crystallization: The final step in purification is often crystallization. The concentrated, purified Reb A solution is allowed to cool, causing high-purity Reb A crystals to form, which can then be separated and dried. google.com

Advanced Purification Techniques

Chromatographic Separations (HPLC, UHPLC, HPTLC, TLC, LC-MS)

Chromatographic techniques are fundamental in the analytical and preparative separation of Rebaudioside A. High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantification and purification of steviol glycosides. scirp.orgijpsonline.com A typical HPLC method utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a sodium-phosphate buffer. scirp.org Detection is commonly performed using a UV detector at 210 nm. scirp.orgresearchgate.net The retention times for Rebaudioside A and Stevioside are distinct, allowing for their separation and quantification. scirp.org For instance, one validated isocratic HPLC method reported average retention times of 6.95 minutes for Rebaudioside A and 7.20 minutes for Stevioside. scirp.org

Ultra-High-Performance Liquid Chromatography (UHPLC) offers faster and more efficient separations compared to conventional HPLC. nih.govnih.gov An UHPLC-UV-evaporative light-scattering detector (ELSD) method has been developed for the quantitative determination of multiple steviol glycosides, including Rebaudioside A, Stevioside, Rebaudioside D, Dulcoside A, and Steviolbioside (B1681143), achieving baseline separation in a 12-minute run. nih.gov UHPLC coupled with mass spectrometry (UHPLC-MS) provides enhanced sensitivity and selectivity, enabling the identification and quantification of a wide range of steviol glycosides, even at low concentrations. nih.govresearchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the simultaneous analysis of Stevioside and Rebaudioside A. sigmaaldrich.comresearchgate.netnih.gov HPTLC methods often employ silica (B1680970) gel plates and a mobile phase such as a mixture of ethyl acetate (B1210297), ethanol, acetone, and water. storkapp.meresearchgate.net Densitometric quantification is performed after derivatization with reagents like anisaldehyde-sulfuric acid. nih.govresearchgate.net This method is recognized for its simplicity, speed, and cost-effectiveness in routine quality control. ijpsonline.com Thin-Layer Chromatography (TLC) is also used for monitoring the separation process and assessing the purity of fractions. ijpsonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the detailed characterization of Rebaudioside A and its potential degradation products. nih.govmdpi.com Untargeted LC-MS has been used to identify compounds that may impact the flavor stability of Rebaudioside A in acidic beverages during storage. nih.gov This technique can identify rearrangement, hydration, and epoxidation/rearrangement products of Rebaudioside A. nih.gov

Table 1: Comparison of Chromatographic Methods for Rebaudioside A Analysis

| Technique | Stationary Phase Example | Mobile Phase Example | Detection Method | Key Advantages |

| HPLC | C18 column | Acetonitrile and sodium-phosphate buffer (32:68 v/v) scirp.org | UV at 210 nm scirp.org | Robust, widely available, good for quantification. ijpsonline.com |

| UHPLC | Not specified in search results | Acetonitrile and water gradients nih.gov | UV, ELSD, MS nih.govnih.gov | Fast analysis, high resolution, improved sensitivity. nih.gov |

| HPTLC | Silica gel 60F254 plates | Ethyl acetate-ethanol-acetone-water (15:3:6:6, v/v/v/v) storkapp.meresearchgate.net | Densitometry after derivatization nih.gov | Simple, rapid, cost-effective for routine analysis. ijpsonline.com |

| TLC | Silica gel | Chloroform:methanol:water (65:30:10, lower layer) ijpsonline.com | Iodine vapor or aqueous sulfuric acid ijpsonline.com | Monitoring purification processes, qualitative assessment. ijpsonline.com |

| LC-MS | Not specified in search results | Acidified water and acetonitrile gradients nih.gov | Mass Spectrometry (MS) nih.gov | High sensitivity and selectivity, impurity profiling. nih.gov |

Adsorptive Separation using Macroporous Resins

Macroporous adsorption resins (MARs) are widely employed for the enrichment and preparative separation of steviol glycosides from crude extracts. acs.orgnih.govscispace.com This technique offers advantages such as high adsorption capacity, selectivity, low cost, and ease of regeneration, making it suitable for industrial-scale production. scispace.com The selection of the appropriate resin is crucial and depends on its chemical and physical properties, including pore diameter, pore volume, and surface area. scispace.com

Different types of MARs have been evaluated for their effectiveness in separating Rebaudioside A. For instance, mixed-mode macroporous adsorption resins have been systematically investigated, demonstrating the ability to increase the purity of Rebaudioside A from 40.77% to 60.53% in a single run with a total recovery yield of 96.34%. acs.orgresearchgate.net The adsorption process is influenced by factors such as temperature, desorption time, and the ratio of the elution solution. scispace.com Dynamic adsorption and desorption experiments on columns packed with these resins are performed to optimize the separation process. acs.org The experimental data from these studies are often analyzed using adsorption isotherm models like Langmuir, Freundlich, and Temkin–Pyzhev to understand the adsorption behavior. acs.org

Crystallization and Recrystallization Methods

Crystallization is a key method for obtaining high-purity Rebaudioside A, leveraging the differences in solubility between various steviol glycosides in specific solvents. mdpi.comresearchgate.net This technique is a common industrial practice for the final purification step. mdpi.com The choice of solvent, solvent concentration, solid-to-liquid ratio, temperature, and time are critical parameters that influence the purity and recovery of Rebaudioside A. mdpi.comresearchgate.net

Research has shown that a single crystallization of crude stevia extract can achieve a Rebaudioside A purity of 99% with an 81% recovery rate under optimized conditions. mdpi.comresearchgate.net Ethanol-water mixtures are commonly used as solvents for crystallization and recrystallization. ijpsonline.comgoogle.com For instance, repeated treatment of a concentrated mother liquor with an ethanol-water mixture can yield highly pure Rebaudioside A crystals (98%). ijpsonline.com The process often involves dissolving the crude extract in a hot solvent mixture and then cooling it to induce crystallization. steviashantanu.com

High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC) is a support-free liquid-liquid partition chromatography technique that has been successfully applied to the preparative isolation and purification of Rebaudioside A. researchgate.net This method avoids the irreversible adsorption of samples onto a solid support, which can be an issue with other chromatographic techniques. researchgate.net

In a typical HSCCC separation, a two-phase solvent system is selected based on the partition coefficient values of the target compounds. researchgate.net For the separation of steviol glycosides, a common solvent system is n-hexane:n-butanol:water. ijpsonline.com In one reported application, a single HSCCC operation on 200 mg of crude extract yielded 36 mg of Rebaudioside A with a purity of 98.5%. ijpsonline.comresearchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC) Applications

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a valuable alternative to reversed-phase chromatography for the separation of polar and hydrophilic compounds like steviol glycosides. oup.comakjournals.com HILIC is particularly effective in resolving Rebaudioside A from other closely related glycosides. oup.comresearchgate.net

In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of water. oup.com This technique has been used at a preparative scale to purify Rebaudioside A from steviol glycosides. oup.com One study demonstrated the use of a strongly basic anion resin in HILIC mode, which, under optimized conditions, resulted in a pooled purity of Rebaudioside A of up to 98.18% with a yield of 98.62%. oup.com HILIC has also been employed in analytical and semi-preparative applications for the characterization and quantification of steviol glycosides. oup.com

Characterization of Purity and Impurity Profiles

The characterization of the purity and impurity profile of Rebaudioside A is essential to ensure its quality and compliance with regulatory standards. chromatographyonline.com The United States Pharmacopeial Convention (USP) has established reference standards for Rebaudioside A and Stevioside to be used in the Food Chemicals Codex (FCC). chromatographyonline.com

The purity of Rebaudioside A is typically determined by HPLC, where the content of Rebaudioside A is quantified against a reference standard. chromatographyonline.com The FCC requires a purity of not less than 95.0% on an anhydrous and solvent-free basis. chromatographyonline.com A mass-balance approach is often used to determine the purity of the reference standard, accounting for organic impurities, other steviol glycosides, residual solvents, and inorganic impurities. chromatographyonline.com

Impurity profiling involves the identification and quantification of other steviol glycosides and any other related substances present in the Rebaudioside A product. Stevioside is a major impurity that is closely monitored. chromatographyonline.com Advanced analytical techniques such as LC-MS are crucial for identifying and characterizing unknown impurities and degradation products that may be present at low levels. nih.govmdpi.com For example, untargeted LC-MS has been used to identify degradation products of Rebaudioside A in beverages, which could impact flavor perception. nih.gov

Table 2: Common Impurities in Rebaudioside A Production

| Impurity | Chemical Family | Significance | Typical Analytical Method for Detection |

| Stevioside | Steviol Glycoside | Affects taste profile (more bitter aftertaste). google.com | HPLC, scirp.org UHPLC, nih.gov HPTLC nih.gov |

| Rebaudioside C | Steviol Glycoside | Contributes to the overall glycoside profile. mdpi.comresearchgate.net | HPLC, mdpi.com HSCCC researchgate.net |

| Rebaudioside D | Steviol Glycoside | Minor steviol glycoside present in extracts. nih.gov | UHPLC-UV-ELSD nih.gov |

| Dulcoside A | Steviol Glycoside | Minor steviol glycoside present in extracts. nih.gov | UHPLC-UV-ELSD nih.gov |

| Steviolbioside | Steviol Glycoside | Minor steviol glycoside present in extracts. nih.gov | UHPLC-UV-ELSD nih.gov |

| Glucose | Carbohydrate | Can be an adulterant in some commercial products. nih.gov | UHPLC-UV after derivatization nih.gov |

| Degradation Products | Various | Can impact flavor stability and product quality. nih.gov | LC-MS nih.gov |

Pharmacological and Biological Activities of Rebaudioside a

Glycemic and Insulinotropic Effects of Rebaudioside A

Rebaudioside A, a principal steviol (B1681142) glycoside from the plant Stevia rebaudiana, has garnered significant attention for its potential effects on glucose metabolism. nih.gov Numerous studies have investigated its role in modulating blood sugar levels and insulin (B600854) secretion, suggesting a complex interplay with various physiological pathways.

Modulation of Glucose Homeostasis in in vitro and in vivo Models

Research has explored the impact of Rebaudioside A on glucose homeostasis in various experimental settings. In vitro studies using isolated mouse islets have demonstrated that Rebaudioside A can potently stimulate insulin secretion in a dose-dependent manner, particularly in the presence of elevated glucose concentrations. nih.gov This glucose-dependent action is a key characteristic of its insulinotropic effect. nih.govnih.gov

In vivo studies in animal models have provided further insights. For instance, in diabetic Goto-Kakizaki (GK) rats, stevioside (B1681144), a related steviol glycoside, has been shown to induce antihyperglycemic, insulinotropic, and glucagonostatic effects. webmd.commdpi.com While some studies with Rebaudioside A have not consistently shown significant alterations in blood glucose or insulin levels in rats, others suggest a potential to normalize lipid metabolism. mdpi.com The effects in humans appear to be more nuanced. Some clinical trials have not found unambiguous evidence for a direct insulinotropic and anti-hyperglycemic effect of Rebaudioside A in individuals with type 2 diabetes. nih.gov However, other research suggests that chronic consumption of Rebaudioside A does not negatively alter glucose homeostasis in this population. researchgate.net A study on individuals with glucose intolerance found that consumption of Rebaudioside A for two weeks did not alter glucose homeostasis. nih.govresearchgate.net

Table 1: Effects of Rebaudioside A on Glucose Homeostasis in Various Models

| Model | Key Findings | References |

|---|---|---|

| Isolated Mouse Islets (in vitro) | Potently stimulates insulin secretion in a dose- and glucose-dependent manner. | nih.gov |

| Diabetic Goto-Kakizaki (GK) Rats (in vivo) | Stevioside (related compound) shows antihyperglycemic, insulinotropic, and glucagonostatic effects. | webmd.commdpi.com |

| Fructose-fed Rats (in vivo) | Stevioside administration decreased plasma glucose and insulin resistance. | mdpi.com |

| Humans with Glucose Intolerance | 2-week consumption did not alter glucose homeostasis. | nih.govresearchgate.net |

| Humans with Type 2 Diabetes | Chronic intake did not alter glucose homeostasis or blood pressure. | researchgate.net |

Mechanisms of Insulin Secretion Stimulation (e.g., Pancreatic Beta Cells, TRPM5 Ion Channel)

The insulin-stimulating properties of Rebaudioside A are believed to be mediated through direct actions on pancreatic beta cells. nih.gov One of the key mechanisms identified is the potentiation of the transient receptor potential melastatin 5 (TRPM5) ion channel. nih.govnih.gov TRPM5 is a Ca2+-activated cation channel expressed in pancreatic β-cells. nih.gov By enhancing the activity of this channel, steviol glycosides like Rebaudioside A can lead to increased insulin secretion in a glucose-dependent manner. nih.govnih.gov This potentiation of TRPM5 activity is thought to contribute to the glucose-lowering effects observed in some animal models. nih.gov

Another proposed mechanism involves the inhibition of ATP-sensitive potassium (KATP) channels in pancreatic beta cells. nih.gov This action is also glucose-dependent and is thought to be induced by changes in the ATP/ADP ratio within the cells. nih.gov The inhibition of these channels leads to depolarization of the cell membrane, which in turn triggers the influx of calcium and subsequent insulin release.

Impact on Glucagon (B607659) and C-peptide Dynamics

The influence of Rebaudioside A extends beyond insulin to other key hormones involved in glucose regulation, such as glucagon and C-peptide. In diabetic Goto-Kakizaki rats, stevioside has been observed to have a glucagonostatic effect, meaning it helps to suppress the secretion of glucagon, a hormone that raises blood glucose levels. mdpi.com

Studies in humans have yielded mixed results regarding the impact on C-peptide, a byproduct of insulin production that is often measured to assess beta-cell function. In a study involving individuals with glucose intolerance, there was a non-statistically significant trend towards a decline in C-peptide levels after two weeks of consuming Rebaudioside A. researchgate.net However, a crossover trial in patients with type 2 diabetes found no significant effect on C-peptide concentrations during an oral glucose tolerance test after a single dose of Rebaudioside A. nih.gov Furthermore, Rebaudioside A has been shown to stimulate the release of glucagon-like peptide-1 (GLP-1) from enteroendocrine cells in both in vitro and ex vivo models. rsc.orgacs.orgnih.govnih.govrsc.org GLP-1 is an incretin (B1656795) hormone that enhances insulin secretion and suppresses glucagon release. wur.nl

Evaluation in Glucose Intolerance and Diabetes Mellitus Models

Rebaudioside A has been evaluated in various models of impaired glucose metabolism. In individuals with glucose intolerance, short-term consumption of Rebaudioside A did not appear to alter glucose homeostasis. nih.govresearchgate.net Similarly, long-term studies in patients with type 2 diabetes have shown that daily intake of Rebaudioside A is well-tolerated and does not adversely affect glucose control or blood pressure. researchgate.net

Animal studies have provided further insights. In streptozotocin (B1681764) (STZ)-induced diabetic rats, a model for type 1 diabetes, Rebaudioside A has been investigated for its effects on glucose homeostasis. researchgate.net Research in the diabetic Goto-Kakizaki (GK) rat, a model of non-obese type 2 diabetes, has demonstrated the antihyperglycemic potential of the related compound, stevioside. webmd.commdpi.com While some animal studies suggest beneficial effects, clinical trials in humans with type 2 diabetes have not consistently demonstrated a direct anti-diabetic property of Rebaudioside A after a single oral use. nih.gov

Cardiovascular System Interactions of Rebaudioside A

The potential interactions of Rebaudioside A with the cardiovascular system, particularly its effects on blood pressure and heart rate, have been a subject of scientific inquiry.

Assessment of Hemodynamic Effects (Blood Pressure, Heart Rate)

Clinical studies have been conducted to assess the hemodynamic effects of Rebaudioside A in humans. A randomized, double-blind, placebo-controlled trial involving healthy adults with normal and low-normal blood pressure found that consumption of 1000 mg/day of Rebaudioside A for four weeks did not produce any clinically significant changes in systolic blood pressure, diastolic blood pressure, mean arterial pressure, or heart rate compared to placebo. nih.govresearchgate.net These findings suggest that at this level of intake, Rebaudioside A does not adversely affect blood pressure in normotensive individuals. nih.gov

Similarly, a study in individuals with type 2 diabetes mellitus indicated that chronic use of 1000 mg of Rebaudioside A per day did not alter blood pressure. researchgate.net While some research on stevia extracts, which contain a mixture of steviol glycosides including stevioside, has suggested modest reductions in blood pressure in hypertensive individuals, the evidence specifically for Rebaudioside A is less consistent. caringsunshine.com Some reviews note that the physiological actions of Rebaudioside A remain unclear due to variations in study designs and dosages used. researchgate.netmdpi.com

Table 2: Hemodynamic Effects of Rebaudioside A in Human Studies

| Study Population | Key Findings | References |

|---|---|---|

| Healthy adults with normal and low-normal blood pressure | No clinically important changes in blood pressure or heart rate. | nih.govresearchgate.netnih.gov |

Influence on Lipid Profiles and Atherosclerosis Development

Rebaudioside A, a diterpene glycoside from the plant Stevia rebaudiana, has been investigated for its potential role in managing lipid profiles and mitigating the development of atherosclerosis. nih.gov Research suggests that steviol glycosides, including Rebaudioside A, are potential candidates for treating and preventing atherosclerosis, which is often caused by the retention of circulating lipids in the artery's sub-endothelial lining. nih.govresearchgate.net

Studies have demonstrated the antihyperlipidemic properties of Stevia and its components. tjnpr.org The consumption of stevia has been associated with significant reductions in total cholesterol (TC), triglycerides (TG), and low-density lipoprotein (LDL) levels, while maintaining or potentially increasing high-density lipoprotein (HDL) levels. tjnpr.orgnih.gov The proposed mechanisms for these effects include the inhibition of HMG-CoA reductase, a key enzyme in cholesterol synthesis. tjnpr.org Furthermore, stevia may enhance the excretion of bile acids, preventing their reabsorption and thereby contributing to lower cholesterol levels. tjnpr.org

In animal models, the administration of aqueous stevia extract has been shown to lower serum cholesterol, triglycerides, LDL, and very-low-density lipoprotein (VLDL) in hyperlipidemic rats. nih.gov This effect is attributed to the glycoside content, which may up-regulate LDL receptors. nih.gov A study on patients with metabolic syndrome who incorporated stevia-based snacks into a low-calorie diet showed significantly lower levels of total cholesterol and oxidized-LDL (ox-LDL) compared to a control group on a hypocaloric diet alone. endocrine-abstracts.org

Table 1: Effects of Rebaudioside A and Stevia Extracts on Lipid Profile Markers

| Marker | Effect Observed in Studies | Potential Mechanism |

|---|---|---|

| Total Cholesterol (TC) | Significant reduction | Inhibition of HMG-CoA reductase |

| Triglycerides (TG) | Significant reduction | Down-regulation of lipogenic genes |

| Low-Density Lipoprotein (LDL) | Significant reduction | Up-regulation of LDL receptors |

| Oxidized-LDL (ox-LDL) | Significant reduction | Antioxidant properties |

Vasodilation and Diuretic Mechanisms

There is evidence suggesting that Rebaudioside A and related steviol glycosides possess vasodilatory and diuretic properties, which can influence blood pressure. nih.gov These compounds have been shown to induce vasodilation, diuresis (increased urine production), and natriuresis (increased sodium excretion). nih.gov The combined effect of these actions can lead to a decrease in plasma volume and a subsequent reduction in arterial pressure. nih.gov

The mechanism behind these effects is thought to involve the modulation of ion channels and the influence of prostaglandins. researchgate.netnih.gov For the related compound stevioside, it has been shown to act as a systemic vasodilator, causing hypotension in both normal and hypertensive rats. nih.gov This vasodilation is proposed to result from the inhibition of extracellular Ca2+ influx. researchgate.net The diuretic and natriuretic effects may be linked to prostaglandins, as they were abolished by the prostaglandin (B15479496) synthesis inhibitor, indomethacin, in one study. researchgate.net In rats, stevioside increased renal plasma flow, suggesting vasodilation of the kidney's afferent and efferent arterioles. nih.gov

However, it is important to note that a study involving healthy adults with normal and low-normal blood pressure found that consumption of 1000 mg/day of Rebaudioside A for four weeks did not result in clinically significant changes in blood pressure compared to a placebo. researchgate.net

Antioxidant and Anti-inflammatory Properties

Reactive Oxygen Species Scavenging

Rebaudioside A exhibits potent antioxidant properties, including the ability to scavenge reactive oxygen species (ROS). nih.gov ROS are highly reactive molecules, such as superoxide (B77818) anions (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), that can cause oxidative damage to cells, lipids, proteins, and DNA when produced in excess. nih.govnih.gov This oxidative stress is implicated in the development of numerous degenerative diseases. nih.gov

Research has shown that Rebaudioside A has a strong radical scavenging activity against both ROS and reactive nitrogen species. nih.gov A study involving a combination of steviol glycosides, including Rebaudioside A, demonstrated an enhanced concentration and activity of key antioxidant enzymes, catalase (CAT) and superoxide dismutase (SOD). nih.gov These enzymes are part of the body's natural defense system against oxidative damage. nih.gov SOD converts superoxide anions into hydrogen peroxide, which is then decomposed by CAT. nih.gov

However, some studies suggest a more complex role. In a study on a neuronal system, Rebaudioside A was found to cause an increase in ROS in the hippocampal CA3 area. researchgate.neteconstor.eu The researchers suggested this might be linked to its insulin-mimetic properties enhancing metabolic pathways that produce ROS as a byproduct. researchgate.neteconstor.eu

Modulation of Inflammatory Markers

Chronic inflammation is a key factor in the pathology of many diseases. tandfonline.com Bioactive compounds from Stevia rebaudiana, including Rebaudioside A, have demonstrated anti-inflammatory potential. tandfonline.com The primary mechanism appears to be the suppression of key inflammatory signaling pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. researchgate.netresearchgate.net

Activation of the NF-κB pathway leads to the production of numerous pro-inflammatory mediators. researchgate.net Studies on stevia extracts have shown they can inhibit LPS-induced NF-κB activation in cells. researchgate.net This inhibition leads to a downstream reduction in the production of inflammatory markers, including:

Nitric oxide (NO)

Prostaglandin E2 (PGE2)

Tumor necrosis factor-alpha (TNF-α)

Interleukin-6 (IL-6)

In animal models, stevioside administration was associated with decreased expression of several inflammatory cytokines in adipose tissue, which was linked to the suppression of the NF-κB signaling pathway. researchgate.net These findings suggest that compounds like Rebaudioside A may help modulate the inflammatory response. researchgate.net

Effects on Gastrointestinal Physiology

Modulation of Gut Microbiota Composition and Function

Since steviol glycosides like Rebaudioside A are not digested by human enzymes in the upper gastrointestinal tract, they reach the colon intact where they are metabolized by the gut microbiota. nih.gov This interaction has the potential to alter the composition and function of these microbial communities. nih.gov

Studies have shown that Rebaudioside A consumption can indeed alter the gut microbiota. One study in rats found that long-term, low-dose consumption of Rebaudioside A altered the gut microbial composition. nih.govresearchgate.net Specifically, it has been noted to reduce the relative abundance of Bifidobacteriaceae, which are generally considered to be health-promoting bacteria. nih.govencyclopedia.pub In the same study, Rebaudioside A consumption led to an increase in the short-chain fatty acids (SCFAs) acetate (B1210297) and valerate (B167501) in the cecum. nih.gov

Impact on Food Intake and Satiety Pathways

The influence of Rebaudioside A on appetite and food consumption is a complex area of research with varied findings. Some studies in humans suggest that Rebaudioside A can play a role in reducing food intake. For instance, the consumption of a beverage containing Rebaudioside A before a meal led to a decrease in both appetite and the total energy consumed during that meal. rsc.org Similarly, a product with Rebaudioside A contributed to a reduction in ad libitum food intake when infused directly into the duodenum. rsc.org

Conversely, research involving animal models presents a different perspective. In a long-term study with male rats, low-dose Rebaudioside A consumption did not result in significant changes to weight gain or food intake when compared to a control group. researchgate.netnih.gov However, one study did note that administering stevia at doses approximately 100 times the Acceptable Daily Intake (ADI) resulted in reduced food intake and body weight in adult female rats over a 12-week period. researchgate.net

Table 1: Summary of Rebaudioside A's Impact on Food Intake

| Study Type | Subject | Key Findings | Reference |

|---|---|---|---|

| Human Study | Humans | Consumption of a RebA-containing beverage decreased appetite and total energy intake at a subsequent meal. | rsc.org |

| Human Study | Humans | Intraduodenal infusion of a sweet-umami mixture with RebA decreased ad libitum food intake. | rsc.org |

| Animal Study | Male Sprague-Dawley Rats | Long-term, low-dose RebA consumption did not alter food intake or weight gain compared to control. | researchgate.netnih.gov |

| Animal Study | Female Rats | High-dose stevia administration (~100x ADI) led to a reduction in food intake and body weight. | researchgate.net |

Release of Enteroendocrine Hormones (e.g., GLP-1, GIP) via Taste Receptors

Rebaudioside A has been demonstrated to stimulate the secretion of key enteroendocrine hormones, particularly glucagon-like peptide-1 (GLP-1). nih.govwur.nl This effect has been observed in various experimental models, including mouse and human intestinal enteroendocrine cell lines (STC-1 and HuTu-80), mouse intestinal organoids, and pig intestinal segments. rsc.orgnih.govresearchgate.net The release of GLP-1 in response to Rebaudioside A is concentration-dependent. nih.govresearchgate.net

Interestingly, the mechanism for this hormone release is not linked to the sweet taste receptor. nih.govresearchgate.net Research using selective inhibitors of sweet signaling pathways has shown that the GLP-1 secretion stimulated by Rebaudioside A occurs independently of this receptor. rsc.orgresearchgate.net Instead, the underlying pathway involves the activation of bitter taste receptors located on enteroendocrine cells in the gut. rsc.orgresearchgate.net While much of the focus has been on GLP-1, the impact on other hormones like gastric inhibitory polypeptide (GIP) is less clear, with some studies in rats finding no significant effects of stevia on its plasma levels. rsc.org

Neurobiological and Sensory Perception Mechanisms

Taste Receptor Binding and Activation (e.g., Bitter Taste Signaling)

Rebaudioside A is characterized by a dual sensory profile: an intense sweetness coupled with a notable bitter aftertaste. rsc.org This is a direct result of its interaction with multiple types of taste receptors. It is a known activator of the sweet taste receptor, a heterodimer formed by TAS1R2 and TAS1R3 proteins. rsc.org

Beyond its sweetness, Rebaudioside A also activates a subset of the 25 human type 2 taste receptors (TAS2Rs), which are responsible for detecting bitter compounds. nih.gov Specifically, Rebaudioside A has been shown to activate the human bitter taste receptors TAS2R4 and TAS2R14. rsc.orgwur.nlwur.nl This interaction is crucial for its biological activities in the gut, as the activation of TAS2R4, along with the TRPM5 channel, in human enteroendocrine cells is implicated in the mechanism of GLP-1 secretion. rsc.orgnih.govresearchgate.net

Studies on murine bitter taste receptors have further identified that Rebaudioside A can activate Tas2r108, Tas2r123, and Tas2r134. nih.govresearchgate.net Computational modeling studies have suggested that the molecular structure of Rebaudioside A, which contains an additional glucose unit compared to the more bitter stevioside, restricts its access to the binding site of the hTAS2R4 bitter receptor, providing a potential explanation for its reduced bitterness. researchgate.net

Table 2: Taste Receptors Activated by Rebaudioside A

| Receptor Type | Specific Receptor(s) | Species | Associated Function/Perception | Reference |

|---|---|---|---|---|

| Sweet | TAS1R2/TAS1R3 | Human | Sweet taste perception | rsc.org |

| Bitter | TAS2R4, TAS2R14 | Human | Bitter taste perception; GLP-1 release | rsc.orgwur.nl |

| Tas2r108, Tas2r123, Tas2r134 | Murine | Bitter taste signaling; GLP-1 release | nih.govresearchgate.net |

Mesolimbic Dopamine (B1211576) Reward System Perturbations

Emerging research indicates that Rebaudioside A may influence the brain's reward pathways. A study conducted on male Sprague-Dawley rats examined the effects of nine weeks of low-dose Rebaudioside A consumption on the mesolimbic reward circuit. researchgate.netmdpi.com The findings revealed that this long-term consumption led to a reduction in the messenger RNA (mRNA) levels of two key components of the dopamine system within the nucleus accumbens, a critical brain region for reward processing. researchgate.netmdpi.comnih.gov

Specifically, the mRNA levels for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, and the dopamine transporter (DAT), which is responsible for dopamine reuptake, were found to be reduced. mdpi.com These results suggest that even at low doses, Rebaudioside A consumption can perturb the gene expression related to the mesolimbic dopamine reward system. researchgate.netmdpi.com

Table 3: Effects of Rebaudioside A on the Mesolimbic Reward System in Rats

| Affected Component | Brain Region | Observed Effect | Reference |

|---|---|---|---|

| Tyrosine Hydroxylase (TH) mRNA | Nucleus Accumbens | Reduced | researchgate.netmdpi.com |

| Dopamine Transporter (DAT) mRNA | Nucleus Accumbens | Reduced | researchgate.netmdpi.com |

Potential Anti-cancer Activity

Steviol glycosides, including Rebaudioside A, have been investigated for their potential anti-cancer properties. researchgate.net Research suggests that these compounds may exert anti-cancer effects through multiple mechanisms. One proposed mechanism is the induction of apoptosis, or programmed cell death, in cancer cells, which is achieved by activating caspases, a family of enzymes essential for the apoptotic process. researchgate.net

In addition to promoting cell death, Rebaudioside A has been reported to inhibit the proliferation of cancer cells. researchgate.net This is thought to occur by arresting the cell cycle in the G1 phase, which prevents the malignant cells from proceeding with division and growth. researchgate.net While many studies in this area have focused on the parent compound steviol or the related glycoside stevioside, Rebaudioside A is also considered to possess these potential anti-proliferative and cytotoxic effects. researchgate.netbohrium.com These activities have been observed in models of various cancers, including breast and gastrointestinal carcinomas. bohrium.comnih.gov

Metabolic Fate and Toxicological Evaluation of Rebaudioside a

Pharmacokinetics and Biotransformation

The journey of Rebaudioside A through the body involves minimal absorption in its original form, significant microbial metabolism in the colon, and subsequent excretion of its metabolites.

Upon oral ingestion, Rebaudioside A is resistant to the acidic environment and enzymatic digestion in the upper gastrointestinal tract. nih.gov Consequently, it transits to the lower intestine largely intact. purecircle.com Studies in humans have shown that Rebaudioside A itself is readily absorbed into the bloodstream, with detection as early as one hour after administration. nih.govresearchgate.net However, the primary metabolic pathway involves its microbial breakdown in the colon before significant systemic absorption of its core structure, steviol (B1681142). steviashantanu.comnih.gov

Once steviol is absorbed, it is transported to the liver where it undergoes phase II metabolism, specifically glucuronidation, to form steviol glucuronide. nih.govnih.gov This water-soluble conjugate is then efficiently eliminated from the body. nih.gov The primary route of excretion for steviol glucuronide in humans is via the urine, accounting for a substantial portion of the ingested Rebaudioside A dose. researchgate.net A smaller amount of steviol is excreted in the feces. researchgate.net Research indicates no significant accumulation of Rebaudioside A or its metabolites in the body. purecircle.com

The critical step in the metabolism of Rebaudioside A is its hydrolysis by the intestinal microflora. nih.gov Bacteria residing in the colon, particularly species from the Bacteroidaceae family, possess the necessary β-glucosidase enzymes to cleave the glucose moieties from the steviol backbone. researchgate.netnih.gov This enzymatic degradation process results in the formation of the aglycone, steviol. steviashantanu.comnih.gov

The conversion of Rebaudioside A to steviol is a stepwise process. In vitro studies with human fecal microflora have demonstrated that Rebaudioside A is completely metabolized to steviol, although this process is slower compared to the metabolism of another steviol glycoside, stevioside (B1681144). steviashantanu.comacs.org The intestinal microflora does not appear to degrade the resulting steviol further. steviashantanu.comnih.gov Following its formation in the colon, steviol is absorbed and subsequently conjugated in the liver to steviol glucuronide before excretion. nih.govjst.go.jp

While Rebaudioside A can be detected in plasma shortly after consumption, its systemic bioavailability as the intact glycoside is low. nih.gov The main systemic exposure is to its metabolite, steviol, and more significantly, steviol glucuronide. researchgate.net Peak plasma concentrations of steviol and steviol glucuronide are typically observed approximately 19.5 hours after the administration of Rebaudioside A in humans. nih.gov In contrast, peak plasma levels of steviol glucuronide occur around 12 hours post-ingestion of Rebaudioside A. steviashantanu.com

The pharmacokinetic profiles of Rebaudioside A and stevioside are similar, with both leading to the systemic absorption of steviol and its subsequent glucuronidation. researchgate.net However, the peak plasma concentrations of the metabolites have been observed to be lower after Rebaudioside A ingestion compared to stevioside. steviashantanu.com The half-life of steviol glucuronide in human plasma is estimated to be around 14 hours. steviashantanu.com

| Metabolite | Time to Maximum Concentration (Tmax) | Plasma Half-Life (t1/2) | Primary Excretion Route |

|---|---|---|---|

| Steviol | ~19.5 hours nih.gov | Not explicitly stated for steviol alone | Feces researchgate.net |

| Steviol Glucuronide | ~12-19.5 hours nih.govsteviashantanu.com | ~14 hours steviashantanu.com | Urine researchgate.net |

Genotoxicity and Mutagenicity Assessments